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Introduction
Gallium(III) bromide (GaBr₃) is a versatile compound finding applications in the semiconductor

industry, primarily as a source of gallium for the synthesis of compound semiconductors and as

a key component in dry etching processes.[1][2] Its properties as a Lewis acid and its reactivity

make it a subject of interest for advanced semiconductor manufacturing techniques.[2] This

document provides detailed application notes and protocols for the use of Gallium(III) bromide
in semiconductor manufacturing, with a focus on its role as a precursor in deposition processes

and as an etchant for III-nitride materials.

I. Gallium(III) Bromide as a Solid Precursor for
Semiconductor Growth
Gallium(III) bromide can be utilized as a solid source precursor in Metal-Organic Chemical

Vapor Deposition (MOCVD) or related vapor phase epitaxy techniques for the growth of

gallium-based compound semiconductors. The use of a solid precursor requires a sublimation

step to introduce the material into the reactor.

A. Key Properties of Gallium(III) Bromide for CVD
Applications
Understanding the physical properties of GaBr₃ is crucial for its application as a precursor.
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Property Value Reference

Molecular Weight 309.44 g/mol [3]

Melting Point 121.5 °C [2]

Boiling Point 279 °C [2]

Vapor Pressure Equation
log(p/Pa) = (16.1 ± 0.6) - (5250

± 200)(K/T)
[1]

Temperature Range for Vapor

Pressure Equation
300 to 357 K [1]

B. Experimental Protocol: MOCVD Growth Using a Solid
Precursor (General Methodology)
While specific experimental data for GaBr₃ as a precursor in MOCVD for III-V semiconductor

growth is not extensively reported in the reviewed literature, a general protocol for using a solid

precursor can be outlined. This protocol would need to be optimized for the specific material

being grown.

Objective: To deposit a gallium-containing semiconductor thin film using Gallium(III) bromide
as a solid precursor.

Materials and Equipment:

Gallium(III) bromide (GaBr₃), ultra-high purity

Substrate wafer (e.g., sapphire, silicon)

MOCVD reactor with a solid source sublimator (bubbler)

High-purity carrier gas (e.g., N₂, H₂, Ar)

Group V precursor gas (e.g., ammonia (NH₃) for GaN growth)

Standard safety equipment for handling corrosive and reactive chemicals.
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Experimental Workflow:

Substrate Preparation Precursor Delivery

Film Growth

Characterization
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Loading into Reactor

Heat substrate to growth temperature

Load GaBr3 into Sublimator

Heat Sublimator to desired temperature

Flow carrier gas through sublimator

Introduce GaBr3 vapor and Group V precursor

Deposition of thin film

Cool down reactor

Unload Wafer

Film Analysis (e.g., SEM, XRD)
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Figure 1: MOCVD workflow using a solid precursor.

Procedure:

Substrate Preparation: The substrate is cleaned using appropriate solvents and acids to

remove any surface contaminants.

Precursor Handling: The Gallium(III) bromide is loaded into a sublimator (bubbler) inside a

glovebox to prevent exposure to moisture and air.

System Purge: The MOCVD reactor is purged with an inert gas to remove residual oxygen

and water vapor.

Precursor Sublimation: The sublimator containing GaBr₃ is heated to a precisely controlled

temperature to achieve the desired vapor pressure, as calculated from the vapor pressure

equation. A carrier gas is flowed through the sublimator to transport the GaBr₃ vapor into the

reactor.

Growth Process: The substrate is heated to the desired growth temperature. The GaBr₃

vapor and the Group V precursor gas are introduced into the reactor. The precursors

decompose and react at the hot substrate surface to form the semiconductor film.

Cooling and Unloading: After the desired film thickness is achieved, the precursor flows are

stopped, and the reactor is cooled down under a flow of inert gas. The wafer is then

unloaded.

Characterization: The grown film is characterized using techniques such as Scanning

Electron Microscopy (SEM) for surface morphology, X-ray Diffraction (XRD) for crystal

structure, and others to determine its electrical and optical properties.

II. Application of Bromide Chemistry in Dry Etching
of III-Nitride Semiconductors
Hydrogen bromide (HBr) based plasmas, often in combination with other gases like boron

trichloride (BCl₃) or chlorine (Cl₂), are effectively used for the dry etching of Gallium Nitride

(GaN) and its alloys. This process is critical for the fabrication of various electronic and

optoelectronic devices.
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A. Quantitative Data: Etching of GaN using HBr-based
Plasmas
The following table summarizes key quantitative data from a study on the inductively coupled

plasma (ICP) etching of GaN using HBr-based gas mixtures.[2]

Gas Mixture (% of
additive in HBr)

Additive Gas
GaN Etch Rate
(Å/min)

Selectivity over
Photoresist

100% Cl₂ ~7700 < 0.6

40% BCl₃ ~6400 ~1.5

100% BCl₃ ~4000 ~1.2

40% HCl ~3500 ~1.1

100% HCl ~2000 ~0.9

Process Conditions:

Inductive Power: 1600 W

DC Bias Voltage: -150 V

Working Pressure: 1.27 Pa

Total Gas Flow Rate: 100 sccm

Substrate Temperature: 3 °C

B. Experimental Protocol: Inductively Coupled Plasma
(ICP) Etching of GaN
Objective: To achieve anisotropic and selective etching of GaN using a BCl₃/HBr plasma.

Materials and Equipment:

GaN wafer with a photoresist mask
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Inductively Coupled Plasma (ICP) etching system

Process gases: BCl₃, HBr, and an inert gas for purging (e.g., Ar)

Scanning Electron Microscope (SEM) for profile analysis

Profilometer for etch depth measurement

Experimental Workflow:
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Figure 2: ICP etching workflow for GaN.
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Procedure:

Sample Preparation: A photoresist mask is patterned on the GaN wafer using standard

photolithography techniques.

Loading: The masked GaN sample is loaded into the ICP reactor chamber.

Process Chamber Preparation: The chamber is pumped down to a base pressure to

minimize contaminants.

Gas Introduction and Stabilization: BCl₃ and HBr gases are introduced into the chamber at

the desired flow rates (e.g., 40 sccm BCl₃ and 60 sccm HBr for a 40% BCl₃/60% HBr

mixture). The pressure is stabilized at the process pressure (e.g., 1.27 Pa).[2]

Plasma Ignition and Etching: The ICP and RF power sources are turned on to ignite the

plasma. The etching is carried out for a predetermined time to achieve the desired etch

depth.

Process Termination: The plasma is extinguished, and the gas flows are stopped.

Unloading and Post-Etch Cleaning: The chamber is vented, and the sample is unloaded. The

remaining photoresist is stripped using a suitable solvent.

Analysis: The etch depth is measured using a profilometer. The etch profile, including

sidewall angle and surface morphology, is analyzed using an SEM.

Conclusion
Gallium(III) bromide demonstrates utility in semiconductor manufacturing both as a potential

solid precursor for thin film deposition and as a component in dry etching gas chemistries.

While its application as a precursor requires further research to establish detailed protocols, its

role in the HBr-based etching of GaN is well-documented, offering high etch rates and good

selectivity. The provided protocols and data serve as a valuable resource for researchers and

professionals working in the field of semiconductor fabrication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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